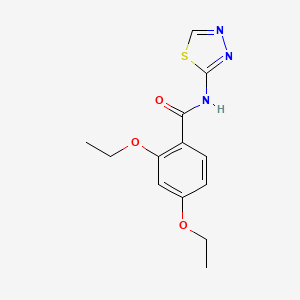![molecular formula C18H19ClN2O3 B5350121 ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate](/img/structure/B5350121.png)
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate, also known as SR-9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is classified as a Rev-Erb agonist, which means it has the ability to regulate the circadian rhythm and metabolism of cells in the body. In
作用机制
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate works by binding to Rev-Erb receptors in the body, which are responsible for regulating the circadian rhythm and metabolism of cells. When this compound binds to these receptors, it activates them, leading to an increase in the metabolic activity of cells and a regulation of the circadian rhythm. This mechanism of action has been shown to have significant implications for the treatment of a wide range of conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in scientific research. One of the main effects of this compound is an increase in the metabolic activity of cells, which can lead to weight loss and improved glucose metabolism. Additionally, this compound has been shown to have anti-inflammatory effects, which can have implications for the treatment of inflammatory conditions such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate in lab experiments is its ability to regulate the circadian rhythm and metabolism of cells. This can make it a useful tool for studying the effects of these processes on various biological systems. Additionally, the synthesis method for this compound is cost-effective and efficient, making it a viable option for researchers. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which can complicate the interpretation of results.
未来方向
There are many potential future directions for research involving ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate. One area of interest is its potential applications in the treatment of sleep disorders and other conditions that are influenced by the circadian rhythm. Additionally, research is ongoing to explore the potential applications of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is ongoing research to optimize the synthesis method for this compound to improve yields and reduce costs.
合成方法
The synthesis of ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate involves the reaction of 4-chlorobenzaldehyde with morpholine, followed by the reaction of the resulting compound with ethyl nicotinate. The final product is obtained through a purification process that involves column chromatography. This synthesis method has been optimized to produce high yields of pure this compound, making it a cost-effective and efficient way to obtain this compound for scientific research.
科学研究应用
Ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]nicotinate has been shown to have a wide range of potential applications in scientific research. One of the main areas of interest is its ability to regulate the circadian rhythm of cells in the body. This can have significant implications for the treatment of sleep disorders and other conditions that are influenced by the body's internal clock. Additionally, this compound has been shown to have potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes, by increasing the metabolic activity of cells in the body.
属性
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-23-18(22)15-4-3-9-20-17(15)21-10-11-24-16(12-21)13-5-7-14(19)8-6-13/h3-9,16H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXAQALFXBQLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5350039.png)
![methyl (2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5350041.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5350046.png)
![1-(1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5350052.png)
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5350057.png)

![(2,5-difluorophenyl)[1-(2-methyl-5-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5350079.png)
![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5350084.png)
![3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350088.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5350092.png)
![(3S*,4S*)-1-[2-(allyloxy)benzoyl]piperidine-3,4-diol](/img/structure/B5350100.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5350120.png)
![2-[(4-allyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5350131.png)